molecular formula C20H21ClFN3O5S B2417020 N1-((3-((4-chlorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(4-fluorobenzyl)oxalamide CAS No. 872724-37-3

N1-((3-((4-chlorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(4-fluorobenzyl)oxalamide

Cat. No. B2417020
CAS RN: 872724-37-3
M. Wt: 469.91
InChI Key: QDJLQIRWXBZAOZ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as NMR and IR spectroscopy could be used to confirm the structure .


Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. For example, the sulfonyl group might be susceptible to nucleophilic attack, and the oxazinan ring might undergo ring-opening reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. These properties could include solubility, melting point, and reactivity .

Scientific Research Applications

Analytical Chemistry Applications

In the context of protein analysis, a water-soluble sulfo-3H-indocyanine dye containing sulfonyl and fluorobenzyl groups was developed for protein derivatization, followed by high-performance liquid chromatography (HPLC) separation and fluorescence detection. This approach, utilizing the dye sb-cy3-NHS, demonstrated improved detection sensitivity for low-abundance proteins compared to traditional methods, indicating potential applications in proteomics and biomarker discovery (Qiao et al., 2009).

Antibacterial Activity

Sulfone derivatives containing 1,3,4-oxadiazole moieties, which share structural similarities with the compound , exhibited significant antibacterial activities against rice bacterial leaf blight. These compounds enhanced plant resistance by stimulating the increase in superoxide dismutase (SOD) and peroxidase (POD) activities in rice, showing promise for agricultural applications (Shi et al., 2015).

Materials Science

In materials science, the synthesis and structural analysis of sulfonamide and sulfonimide derivatives, particularly those incorporating 1,2,4-triazine moieties and sulfonyl groups, were explored. These compounds exhibit distinct tautomeric forms and intermolecular interactions, which could be relevant for designing materials with specific electronic or photonic properties (Branowska et al., 2022).

Mechanism of Action

The biological activity of this compound would depend on its ability to interact with biological targets. This could be predicted using molecular docking studies .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper safety precautions should be taken when handling this compound .

Future Directions

Future research could involve further exploration of the synthesis, properties, and potential applications of this compound .

properties

IUPAC Name

N-[[3-(4-chlorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-[(4-fluorophenyl)methyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClFN3O5S/c21-15-4-8-17(9-5-15)31(28,29)25-10-1-11-30-18(25)13-24-20(27)19(26)23-12-14-2-6-16(22)7-3-14/h2-9,18H,1,10-13H2,(H,23,26)(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDJLQIRWXBZAOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(OC1)CNC(=O)C(=O)NCC2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClFN3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-((3-((4-chlorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(4-fluorobenzyl)oxalamide

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